molecular formula C12H17ClN2O2 B13698344 Tert-butyl (3-amino-5-chlorobenzyl)carbamate

Tert-butyl (3-amino-5-chlorobenzyl)carbamate

Cat. No.: B13698344
M. Wt: 256.73 g/mol
InChI Key: AKIMSEDUVQBAPG-UHFFFAOYSA-N
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Description

Tert-butyl (3-amino-5-chlorobenzyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of carbamate, characterized by the presence of a tert-butyl group, an amino group, and a chlorobenzyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-5-chlorobenzyl)carbamate typically involves the reaction of 3-amino-5-chlorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-amino-5-chlorobenzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3-amino-5-chlorobenzyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-5-chlorobenzyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming intermediates that are crucial for the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-amino-5-chlorobenzyl)carbamate is unique due to the presence of both an amino group and a chlorobenzyl group, which allows for a wide range of chemical modifications and applications. Its structure provides versatility in organic synthesis and makes it a valuable compound in various fields of research .

Biological Activity

Tert-butyl (3-amino-5-chlorobenzyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical formula, which includes a tert-butyl group, an amino group, and a chlorobenzyl moiety. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

  • Antimicrobial Activity
    • Recent studies have highlighted the antimicrobial properties of carbamate derivatives, including those similar to this compound. For instance, certain carbamates exhibited significant inhibitory activity against Mycobacterium tuberculosis, suggesting that structural modifications can enhance their efficacy against resistant strains .
  • Cytotoxicity
    • The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example, a study reported moderate cytotoxicity for some benzyl carbamates against the A549 lung cancer cell line, with IC50 values ranging from 15.8 to 22.6 µg/mL . The selection index (SI = IC50/MIC) indicates a favorable therapeutic window for further development.
  • Neuroprotective Effects
    • Another study explored the neuroprotective potential of related compounds in models of oxidative stress, such as oxygen-glucose deprivation (OGD). Compounds similar to this compound demonstrated the ability to reduce apoptosis and oxidative stress in neuroblastoma cells, indicating possible applications in neurodegenerative diseases .

Case Study 1: Antitubercular Efficacy

A derivative of this compound was tested for its antitubercular activity in vivo using a mouse model infected with M. tuberculosis. The compound was administered orally at a dose of 100 mg/kg/day, resulting in a significant reduction in bacterial load in the lungs compared to untreated controls. The results indicated a promising therapeutic effect and warranted further investigation into its mechanism of action .

Case Study 2: Cytotoxicity Assessment

In vitro studies on related compounds assessed their cytotoxicity against several cancer cell lines. The findings revealed that specific structural modifications could enhance or diminish cytotoxic effects. For instance, compounds with hydrophobic moieties showed improved activity against certain cancer types, while hydrophilic substitutions decreased efficacy .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/ MIC ValuesReference
Tert-butyl (3-amino-5-chlorobenzyl)AntitubercularMIC = 5 µg/mL
Related Benzyl CarbamateCytotoxicityIC50 = 15.8 µg/mL
LX009 (similar structure)NeuroprotectionReduced apoptosis

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-[(3-amino-5-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

AKIMSEDUVQBAPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Cl)N

Origin of Product

United States

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